Desmethylloperamide C-11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

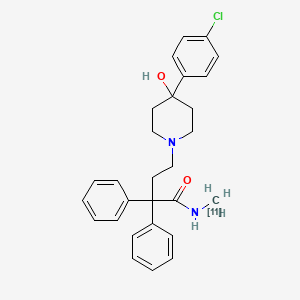

Desmethylloperamide C-11 is a compound derived from loperamide, a well-known antidiarrheal agent. It is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the function of the permeability-glycoprotein (P-gp) efflux pump at the blood-brain barrier . This compound is particularly valuable in neuroscience research due to its ability to provide insights into the mechanisms of drug transport across the blood-brain barrier.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desmethylloperamide C-11 is synthesized through a series of chemical reactions involving the methylation of a primary amide precursor with carbon-11 labeled iodomethane . The synthesis begins with the preparation of the amide precursor, which is then subjected to methylation under controlled conditions to introduce the carbon-11 isotope . The reaction typically requires the use of organic solvents and bases to facilitate the methylation process .

Industrial Production Methods

The industrial production of this compound involves the use of specialized equipment for the handling of radioactive materials. The production process is carried out in a cyclotron facility, where carbon-11 is produced through the irradiation of nitrogen gas . The carbon-11 is then incorporated into the compound through a series of chemical reactions, followed by purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethylloperamide C-11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s structure and properties.

Substitution: Substitution reactions, particularly involving the carbon-11 isotope, are crucial for the synthesis of the radiolabeled compound.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include organic solvents, bases, and carbon-11 labeled iodomethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions involving this compound include various radiolabeled derivatives that are used in PET imaging studies . These derivatives are characterized by their ability to interact with the P-gp efflux pump and provide valuable information about drug transport across the blood-brain barrier .

Wissenschaftliche Forschungsanwendungen

Desmethylloperamide C-11 has a wide range of scientific research applications, including:

Pharmacology: The compound is used to evaluate the pharmacokinetics and pharmacodynamics of drugs that interact with the P-gp efflux pump.

Drug Development: This compound is used in the development of new drugs targeting the P-gp efflux pump, helping to identify compounds with improved brain penetration and efficacy.

Medical Imaging: The compound is used in PET imaging studies to visualize and quantify the distribution of drugs in the brain and other tissues.

Wirkmechanismus

Desmethylloperamide C-11 exerts its effects by interacting with the P-gp efflux pump at the blood-brain barrier . The compound is a substrate for P-gp, which actively transports it out of the brain, preventing its accumulation in brain tissues . This mechanism allows researchers to study the function of P-gp and its role in drug transport and resistance . The molecular targets of this compound include the P-gp protein and associated pathways involved in drug transport across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Desmethylloperamide C-11 is unique in its ability to serve as a radiolabeled substrate for P-gp, making it a valuable tool for PET imaging studies . Similar compounds include:

N-desmethyl-loperamide: A metabolite of loperamide that also interacts with P-gp and is used in similar research applications.

Valproic Acid: Another compound used in epilepsy research, but with different mechanisms of action and applications.

This compound stands out due to its radiolabeled nature and specific use in PET imaging to study P-gp function .

Eigenschaften

CAS-Nummer |

1067642-12-9 |

|---|---|

Molekularformel |

C28H31ClN2O2 |

Molekulargewicht |

462.0 g/mol |

IUPAC-Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(111C)methyl-2,2-diphenylbutanamide |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1-1 |

InChI-Schlüssel |

ZMOPTLXEYOVARP-BJUDXGSMSA-N |

Isomerische SMILES |

[11CH3]NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.